molecular formula C12H14O B14262977 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 138842-52-1

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14262977
CAS No.: 138842-52-1
M. Wt: 174.24 g/mol
InChI Key: XQJUAXWZUOFZNI-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C12H14O It is a derivative of indene, featuring a hydroxyl group and an allyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol can be synthesized through several methods. One common approach involves the allylation of 2,3-dihydro-1H-inden-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond in the allyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of 1-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 1-(propyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and allyl groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

    1-(Prop-2-en-1-yl)pyrrolidine: Shares the allyl group but has a different ring structure.

    1-(Prop-2-en-1-yl)-2-propyldisulfane: Contains a similar allyl group but with a disulfane linkage.

    1-(Prop-2-en-1-yl)-3,3-dimethylindene: Similar indene structure with different substituents.

Uniqueness: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the indene ring system with both a hydroxyl and an allyl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-prop-2-enyl-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-8-12(13)9-7-10-5-3-4-6-11(10)12/h2-6,13H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJUAXWZUOFZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579054
Record name 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138842-52-1
Record name 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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